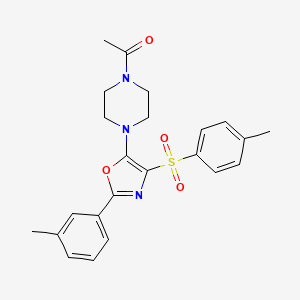

1-(4-(2-(m-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone

Description

The compound 1-(4-(2-(m-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone features a piperazine-ethanone core substituted with a 2-(m-tolyl)-4-tosyloxazol-5-yl moiety. The oxazole ring is modified with a meta-methylphenyl (m-tolyl) group and a p-toluenesulfonyl (tosyl) group, which influence its electronic and steric properties.

Properties

IUPAC Name |

1-[4-[2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S/c1-16-7-9-20(10-8-16)31(28,29)22-23(26-13-11-25(12-14-26)18(3)27)30-21(24-22)19-6-4-5-17(2)15-19/h4-10,15H,11-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPPZUDCUWMUPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)N4CCN(CC4)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-(2-(m-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution on the piperazine ring: The piperazine ring is functionalized with the ethanone group through nucleophilic substitution reactions.

Introduction of the m-Tolyl group: This step involves the use of Friedel-Crafts alkylation or acylation reactions to introduce the m-Tolyl group onto the oxazole ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(4-(2-(m-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace existing substituents under appropriate conditions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

- Antitumor Activity : Research indicates that compounds with piperazine moieties often exhibit significant antitumor properties. For instance, studies have shown that piperazine-based compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

- Antiviral Properties : The compound has been explored for its potential antiviral effects, particularly against herpes simplex virus (HSV). In vitro studies suggest that it may inhibit viral replication, making it a candidate for further investigation in antiviral drug development .

- Neuropharmacological Effects : Piperazine derivatives are known for their activity on the central nervous system. Preliminary studies indicate that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression .

Case Study 1: Antitumor Efficacy

A study published in the MDPI journal examined the cytotoxic activity of various piperazine derivatives, including those similar to 1-(4-(2-(m-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone. The findings revealed that these compounds exhibited selective cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Antiviral Activity

In another investigation, researchers evaluated the antiviral properties of piperazine derivatives against HSV. The results demonstrated that certain structural modifications enhanced the inhibitory effects on viral replication, suggesting that this compound could be optimized for improved efficacy against viral pathogens .

Mechanism of Action

The mechanism of action of 1-(4-(2-(m-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

- Oxazole vs. Tetrazole Rings: The target compound’s oxazole ring differs from tetrazole-based analogs (e.g., 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone). Oxazoles are aromatic heterocycles with one oxygen and one nitrogen atom, whereas tetrazoles contain four nitrogen atoms. This distinction impacts electronic properties: tetrazoles are more polar and capable of hydrogen bonding, which may enhance solubility and antimicrobial activity . In contrast, the oxazole’s lower polarity could improve membrane permeability.

- Tosyl vs. Allyl groups, as seen in 13a-g, introduce unsaturation, which may facilitate further functionalization but reduce stability .

Physicochemical Properties

- The m-tolyl group’s meta substitution may reduce symmetry compared to para-substituted analogs, slightly lowering melting points.

- Spectral Data: Key spectral features (e.g., IR carbonyl stretches ~1700 cm⁻¹, NMR signals for piperazine protons at δ 2.5–3.5 ppm) align with piperazine-ethanone derivatives. The oxazole’s aromatic protons would appear distinct from tetrazole signals, with downfield shifts due to electron-withdrawing tosyl groups .

Data Tables for Comparative Analysis

Table 1: Key Properties of Selected Analogous Compounds

Table 2: Antimicrobial Activity Comparison (MIC in µg/mL)

| Compound | S. aureus | E. coli | C. albicans |

|---|---|---|---|

| 13a | 2 | 4 | 8 |

| 13b | 4 | 8 | 16 |

| Ciprofloxacin | 1 | 1 | - |

Biological Activity

1-(4-(2-(m-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₈N₂O₃S, and it features a piperazine ring substituted with a m-tolyl group and a tosylated oxazole moiety. The structural complexity suggests potential interactions with various biological targets.

Research indicates that compounds containing piperazine moieties often exhibit diverse pharmacological activities, including:

- Antidepressant Effects : Piperazine derivatives have been linked to serotonin receptor modulation, particularly at the 5-HT1A receptor, which plays a crucial role in mood regulation.

- Antimicrobial Activity : Some studies suggest that piperazine-based compounds can inhibit the growth of certain pathogens through various mechanisms, including disruption of cell membrane integrity.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies:

Antimicrobial Activity

In vitro studies have demonstrated that related piperazine compounds exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effective inhibition against various bacterial strains, indicating potential for development as antimicrobial agents .

Antioxidant Properties

Research has indicated that certain piperazine derivatives possess antioxidant capabilities. These properties are essential for mitigating oxidative stress and could be beneficial in treating conditions related to oxidative damage .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of piperazine derivatives found that compounds with similar structures to this compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the low micromolar range, suggesting potent activity .

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 |

| Compound B | Escherichia coli | 16 |

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of piperazine derivatives, highlighting their action on serotonin receptors. The compound was found to act as a partial agonist at the 5-HT1A receptor, leading to increased serotonin levels in synaptic clefts, which could explain its potential antidepressant effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.